5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Overview
Description
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2OS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,12H2,1-2H3 . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .Scientific Research Applications
Antibacterial and Antifungal Activities
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide and its derivatives exhibit significant antibacterial and antifungal properties. The molecular structures of these compounds demonstrate specific conformations, which may contribute to their bioactivity. Notably, the presence of intramolecular hydrogen bonding forms a pseudo-six-membered ring, locking the molecular conformation and possibly influencing their biological activity (Vasu et al., 2003).
Synthesis and Derivative Compounds
The chemical is an intermediate in the synthesis of various pharmacologically active compounds, including the selective estrogen receptor modulator Raloxifene and its analogs. Different synthetic routes and methods, such as microwave irradiation, have been explored to produce derivatives of this compound, which could have potential applications in pharmaceutical research (M. Petrov et al., 2015).
Pharmaceutical and Medicinal Chemistry
Azomethine derivatives of this compound are being studied for their cytostatic, antitubercular, and anti-inflammatory activities. The optimization of synthesis methods and the understanding of structure-activity relationships are of significant interest for medical chemistry and pharmaceutical science. These compounds could lead to the development of new active pharmaceutical substances (A. Chiriapkin et al., 2021).
Antimicrobial and Antioxidant Potential
Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are crucial in discovering new compounds with potential therapeutic applications in treating infections and oxidative stress-related disorders (Sailaja Rani Talupur et al., 2021).
Application in Cancer Research
N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, synthesized using a base structure similar to this compound, have shown potential as anticancer agents. These compounds' ability to induce cytotoxic effects on cancer cell lines highlights their relevance in developing new therapeutic strategies for cancer treatment (William E. Butler et al., 2013).
Safety and Hazards
The safety data sheet (SDS) for 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEWXBDQJPCQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475455 | |
Record name | 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832103-01-2 | |
Record name | 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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